molecular formula C32H58N2O16 B1193751 t-Boc-N-amido-PEG10-NHS ester

t-Boc-N-amido-PEG10-NHS ester

Cat. No.: B1193751
M. Wt: 726.81
InChI Key: ZLPCXEMYFWRCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-N-amido-PEG10-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to facilitate the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-amido-PEG10-NHS ester typically involves the reaction of Boc-NH-PEG10-OH with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous conditions to prevent hydrolysis of the NHS ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-amido-PEG10-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amino groups to form stable amide bonds.

Common Reagents and Conditions

    Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)

    Conditions: Anhydrous conditions, typically in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products

The major product formed from the reaction of this compound with primary amines is a PEGylated amide, which is a key intermediate in the synthesis of PROTACs.

Scientific Research Applications

t-Boc-N-amido-PEG10-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.

    Biology: Facilitates the study of protein degradation pathways by enabling the selective degradation of target proteins.

    Industry: Used in the development of new materials and drug delivery systems.

Mechanism of Action

t-Boc-N-amido-PEG10-NHS ester functions as a linker in PROTACs, which contain two different ligands connected by the PEG linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    Boc-NH-PEG4-NHS ester: A shorter PEG linker used in similar applications.

    Acid-PEG10-NHS ester: Contains a carboxylic acid group instead of a Boc-protected amine.

    endo-BCN-PEG12-NHS ester: A longer PEG linker with a different functional group.

Uniqueness

t-Boc-N-amido-PEG10-NHS ester is unique due to its optimal PEG length, which provides a balance between solubility and flexibility, making it highly effective in the synthesis of PROTACs.

Properties

Molecular Formula

C32H58N2O16

Molecular Weight

726.81

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C32H58N2O16/c1-32(2,3)49-31(38)33-7-9-40-11-13-42-15-17-44-19-21-46-23-25-48-27-26-47-24-22-45-20-18-43-16-14-41-12-10-39-8-6-30(37)50-34-28(35)4-5-29(34)36/h4-27H2,1-3H3,(H,33,38)

InChI Key

ZLPCXEMYFWRCPI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

t-Boc-N-amido-PEG10-NHS ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Boc-N-amido-PEG10-NHS ester
Reactant of Route 2
Reactant of Route 2
t-Boc-N-amido-PEG10-NHS ester
Reactant of Route 3
Reactant of Route 3
t-Boc-N-amido-PEG10-NHS ester
Reactant of Route 4
Reactant of Route 4
t-Boc-N-amido-PEG10-NHS ester
Reactant of Route 5
t-Boc-N-amido-PEG10-NHS ester
Reactant of Route 6
Reactant of Route 6
t-Boc-N-amido-PEG10-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.